

Spectroscopic Profile of (2-Isobutylpyridin-3-

yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Isobutylpyridin-3-yl)methanol

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Introduction

(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-Isobutylpyridin-3-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra, this document leverages computational prediction methods to offer a detailed analytical profile.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **(2-Isobutylpyridin-3-yl)methanol**. These predictions are based on established computational algorithms and serve as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.45	d	1H	H-6 (Pyridine)
~7.65	d	1H	H-4 (Pyridine)
~7.20	dd	1H	H-5 (Pyridine)
~4.70	S	2H	-CH₂OH
~2.70	d	2H	-CH2-CH(CH3)2
~2.10	m	1H	-CH(CH₃)₂
~0.95	d	6H	-CH(CH ₃) ₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
~160.0	C-2 (Pyridine)
~147.5	C-6 (Pyridine)
~138.0	C-4 (Pyridine)
~132.0	C-3 (Pyridine)
~122.5	C-5 (Pyridine)
~62.0	-CH₂OH
~45.0	-CH2-CH(CH3)2
~29.0	-CH(CH ₃) ₂
~22.5	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.



Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~3050	Medium	C-H stretch (aromatic)
~2950-2850	Strong	C-H stretch (aliphatic)
~1600, ~1470	Medium	C=C, C=N stretch (pyridine ring)
~1450	Medium	C-H bend (aliphatic)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
165	40	[M] ⁺ (Molecular Ion)
148	20	[M-OH]+
134	100	[M-CH ₂ OH] ⁺ (Base Peak)
122	60	[M-C ₃ H ₇] ⁺
107	30	[M-C4H8] ⁺ (McLafferty rearrangement)
93	50	[Pyridine-CH ₂]+
78	40	[Pyridine]+
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Experimental Protocols (Computational Prediction Methodologies)

The data presented in this guide are computationally predicted. The following outlines the general methodologies employed for such predictions.

NMR Spectra Prediction

¹H and ¹³C NMR spectra were predicted using a combination of database-driven and increment-based computational models. These models utilize extensive libraries of known chemical shifts and apply empirical rules based on the electronic environment of each nucleus. The chemical structure of (2-Isobutylpyridin-3-yl)methanol was first drawn and converted to a machine-readable format. The prediction algorithm then analyzed the local and long-range electronic effects of the substituents on the pyridine ring and the side chains to estimate the chemical shifts.

IR Spectrum Prediction

The prediction of the IR spectrum was based on a computational model that calculates the vibrational frequencies of the molecule's bonds. The method involves:

- Geometry Optimization: The 3D structure of the molecule was optimized to its lowest energy conformation using quantum mechanical calculations.
- Frequency Calculation: The vibrational frequencies and their corresponding intensities were calculated based on the optimized geometry. These frequencies correspond to the stretching and bending modes of the various functional groups.

Mass Spectrum Prediction

The electron ionization (EI) mass spectrum was predicted by analyzing the likely fragmentation pathways of the molecule upon electron impact. The prediction considers the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic alcohols and alkyl-substituted pyridines were applied, including:

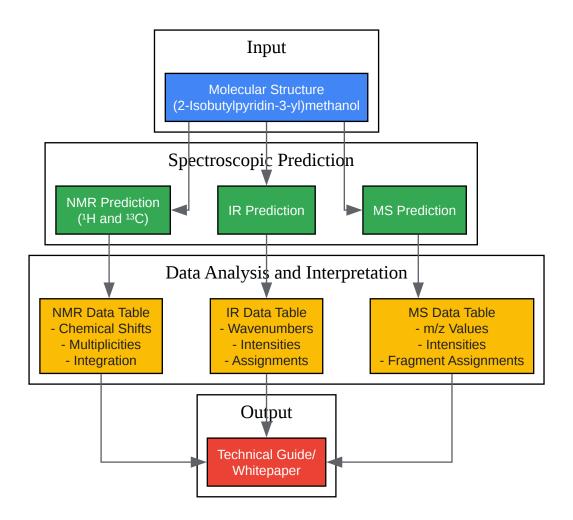
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.



- Loss of small neutral molecules: Elimination of water or other stable small molecules.
- McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl group or a C=C double bond, which can be applicable to the pyridine ring system.
- Cleavage of the alkyl side chain.

Visualization of Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the prediction and analysis of the spectroscopic data for (2-Isobutylpyridin-3-yl)methanol.



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Caption: Workflow for Spectroscopic Data Prediction and Analysis.

Disclaimer

The spectroscopic data presented in this document are the result of computational predictions and have not been experimentally verified. While these predictions are based on robust theoretical models, they should be used as a guide and for reference purposes only. Experimental verification is recommended for definitive structural confirmation.

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